molecular formula C10H19N3O B11739280 2-{3-[(3-methylbutyl)amino]-1H-pyrazol-1-yl}ethan-1-ol

2-{3-[(3-methylbutyl)amino]-1H-pyrazol-1-yl}ethan-1-ol

Cat. No.: B11739280
M. Wt: 197.28 g/mol
InChI Key: JQFVWWSNHANJFW-UHFFFAOYSA-N
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Description

2-{3-[(3-methylbutyl)amino]-1H-pyrazol-1-yl}ethan-1-ol is an organic compound that belongs to the class of pyrazoles It is characterized by the presence of a pyrazole ring substituted with a 3-methylbutylamino group and an ethan-1-ol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(3-methylbutyl)amino]-1H-pyrazol-1-yl}ethan-1-ol typically involves the reaction of 3-methylbutylamine with a suitable pyrazole derivative. One common method involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic conditions to form the pyrazole ring.

    Substitution with 3-methylbutylamine: The pyrazole ring is then reacted with 3-methylbutylamine in the presence of a suitable catalyst to introduce the amino group.

    Introduction of the ethan-1-ol group: Finally, the ethan-1-ol group is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include continuous flow synthesis and batch processing, where the reactants are carefully controlled to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

2-{3-[(3-methylbutyl)amino]-1H-pyrazol-1-yl}ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethan-1-ol group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

2-{3-[(3-methylbutyl)amino]-1H-pyrazol-1-yl}ethan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{3-[(3-methylbutyl)amino]-1H-pyrazol-1-yl}ethan-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-[(3-Methylbutyl)nitrosoamino]-2-butanone: A related compound with a similar structure but different functional groups.

    2-Methyl-3-[(3-methylbutyl)amino]-1-propanol: Another similar compound with variations in the substituents.

Uniqueness

2-{3-[(3-methylbutyl)amino]-1H-pyrazol-1-yl}ethan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its pyrazole ring and ethan-1-ol group make it versatile for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C10H19N3O

Molecular Weight

197.28 g/mol

IUPAC Name

2-[3-(3-methylbutylamino)pyrazol-1-yl]ethanol

InChI

InChI=1S/C10H19N3O/c1-9(2)3-5-11-10-4-6-13(12-10)7-8-14/h4,6,9,14H,3,5,7-8H2,1-2H3,(H,11,12)

InChI Key

JQFVWWSNHANJFW-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNC1=NN(C=C1)CCO

Origin of Product

United States

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